molecular formula C14H25NO4 B061326 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid CAS No. 165947-29-5

4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid

Cat. No.: B061326
CAS No.: 165947-29-5
M. Wt: 271.35 g/mol
InChI Key: ROTYORSNVMSVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a tert-butoxy group

Mechanism of Action

Target of Action

It is known to belong to the class of amino acids, which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.

Pharmacokinetics

Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexane-1-carboxylic acid derivative, followed by the introduction of the tert-butoxy group through a series of reactions involving tert-butyl alcohol and appropriate catalysts. The final step involves the formation of the amino-methyl group using reagents such as formaldehyde and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts can be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of biological pathways.

    Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: A simpler analog without the tert-butoxy and amino-methyl groups.

    tert-Butyl cyclohexane-1-carboxylate: Lacks the amino-methyl group but contains the tert-butoxy group.

    Amino-methyl cyclohexane-1-carboxylic acid: Contains the amino-methyl group but lacks the tert-butoxy group.

Uniqueness

4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

165947-29-5

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-12(16)9-15-8-10-4-6-11(7-5-10)13(17)18/h10-11,15H,4-9H2,1-3H3,(H,17,18)

InChI Key

ROTYORSNVMSVPG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CNCC1CCC(CC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CNCC1CCC(CC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.